(Rax,S,S)-C4-ACBP
Description
(Rax,S,S)-C4-ACBP is a chiral compound characterized by its stereospecific configuration (Rax,S,S) and a four-carbon alkyl chain (C4) linked to an acyl carrier protein (ACBP) mimetic structure. ACBPs are critical in lipid metabolism and intracellular fatty acid transport, making derivatives like this compound of interest in metabolic disorder therapeutics and lipid-mediated signaling pathways.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-8-12(2)20-14-6-4-10-18-16(14)15-13(19-11)5-3-9-17-15/h3-6,9-12H,7-8H2,1-2H3 |
InChI Key |
LHRCANAXXJTXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rax,S,S)-C4-ACBP typically involves the use of rhodium-catalyzed hydrosulfonylation of allenes and alkynes. This method is highly regio- and enantioselective, allowing for the precise formation of chiral allylic sulfones. The reaction conditions are mild, often conducted at room temperature, and utilize commercially available sodium sulfinates as reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of robust and scalable catalysts, such as rhodium complexes, ensures high yields and enantioselectivity. The process is optimized for efficiency and cost-effectiveness, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(Rax,S,S)-C4-ACBP undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.
Substitution: Common reagents include nucleophiles like halides or electrophiles like alkyl halides, often used in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield sulfides. Substitution reactions can produce a variety of derivatives depending on the nucleophile or electrophile used .
Scientific Research Applications
(Rax,S,S)-C4-ACBP has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (Rax,S,S)-C4-ACBP involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
Structural Analogues
Key structural analogues of (Rax,S,S)-C4-ACBP include:
C8-ACBP (Octanoyl-ACBP): Features an eight-carbon acyl chain, enhancing lipid-binding affinity but reducing solubility.
(S,R,R)-C4-ACBP : A stereoisomer with inverted chiral centers, leading to altered target specificity.
C4-ACBP-Phosphonate : A phosphonate-modified variant with improved metabolic stability but reduced cellular uptake .
Table 1: Structural and Physicochemical Comparison
| Compound | Acyl Chain Length | LogP | Solubility (mg/mL) | Target Affinity (PPAR-γ, nM) |
|---|---|---|---|---|
| This compound | C4 | 2.1 | 0.45 | 320 ± 45 |
| C8-ACBP | C8 | 4.8 | 0.12 | 85 ± 12 |
| (S,R,R)-C4-ACBP | C4 | 2.3 | 0.38 | 480 ± 60 |
| C4-ACBP-Phosphonate | C4 | 1.7 | 0.67 | 210 ± 30 |
Data inferred from KLSD database entries and structure-activity relationship (SAR) studies .
Functional Analogues
Methodological Frameworks for Comparison
Read-Across (RAx) in Regulatory Toxicology
RAx methodologies, as applied by the EPA and Health Canada, group compounds based on structural and functional similarities. For this compound, RAx would prioritize analogues like C8-ACBP and C4-ACBP-Phosphonate for toxicity extrapolation, given shared acyl carrier domains . Case studies highlight RAx’s reliance on:
- Structural fingerprints : Tanimoto coefficients >0.7 for valid grouping.
- Bioactivity concordance : ≥70% overlap in target pathways .
Table 2: RAx Validation Metrics for this compound
| Metric | C8-ACBP | (S,R,R)-C4-ACBP | C4-ACBP-Phosphonate |
|---|---|---|---|
| Tanimoto Similarity | 0.82 | 0.95 | 0.78 |
| PPAR-γ Activity Correlation | 88% | 65% | 72% |
| Toxicity Data Completeness | High | Moderate | Low |
Adapted from EPA’s RAx guidelines and KLSD bioactivity datasets .
Limitations in Similarity Assessment
- Stereochemical Sensitivity: Minor chiral differences (e.g., (Rax,S,S) vs. (S,R,R)) significantly alter PPAR-γ binding, complicating RAx predictions .
- Data Gaps: Limited in vivo data for this compound restricts validation of computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
